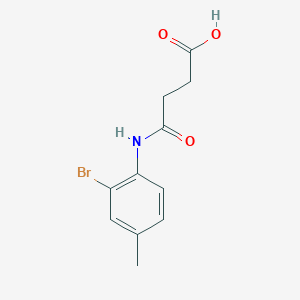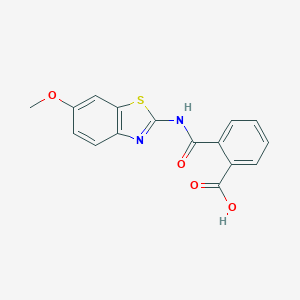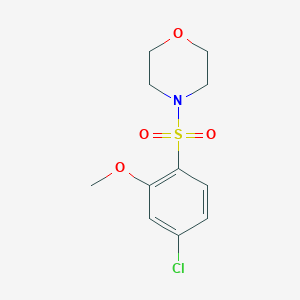![molecular formula C17H20N2O4 B225875 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid, also known as AMCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AMCC belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, such as arthritis, colitis, and asthma. 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid has also been shown to exhibit anti-tumor activity and has potential as a chemotherapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid is its potential toxicity, which may limit its clinical use. Further studies are needed to fully understand the advantages and limitations of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid for lab experiments.
Direcciones Futuras
There are several potential future directions for research on 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid. One area of research could focus on the development of novel analogs of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid with improved potency and reduced toxicity. Another area of research could focus on the use of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid in combination with other drugs for the treatment of various inflammatory conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid involves the reaction of 4-acetamidophenyl isocyanate with 4-methylcyclohex-3-ene-1-carboxylic acid. The reaction is typically carried out in the presence of a suitable solvent and a catalyst under controlled conditions of temperature and pressure. The yield of 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid can be improved by optimizing the reaction parameters, such as the reaction time and the molar ratio of reactants.
Aplicaciones Científicas De Investigación
6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, such as arthritis, colitis, and asthma. 6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid has also been shown to exhibit anti-tumor activity and has potential as a chemotherapeutic agent.
Propiedades
Nombre del producto |
6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid |
|---|---|
Fórmula molecular |
C17H20N2O4 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
6-[(4-acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H20N2O4/c1-10-3-8-14(17(22)23)15(9-10)16(21)19-13-6-4-12(5-7-13)18-11(2)20/h3-7,14-15H,8-9H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
Clave InChI |
VJYVMOJMTKUPLK-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C(=O)O |
SMILES canónico |
CC1=CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





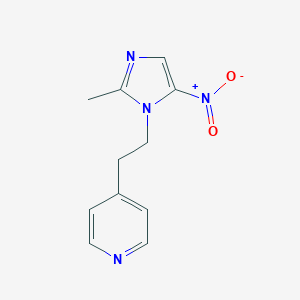


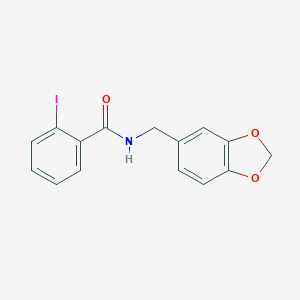
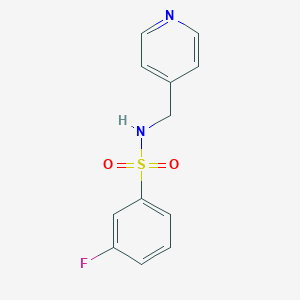


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
